
Quiflapon
Descripción general
Descripción
Quiflapon, también conocido como MK-591, es un inhibidor selectivo y específico de la proteína activadora de la 5-lipooxigenasa (FLAP). Es conocido por su capacidad para inducir la apoptosis celular e inhibir la biosíntesis de leucotrienos. This compound ha demostrado un potencial significativo en varias aplicaciones de investigación científica, particularmente en los campos de la inmunología y la inflamación .
Aplicaciones Científicas De Investigación
Quiflapon tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como compuesto modelo en estudios de inhibición de FLAP y biosíntesis de leucotrienos.
Biología: Se utiliza para estudiar los mecanismos de la apoptosis celular y la inflamación.
Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como el asma, la artritis y el cáncer.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías de FLAP y leucotrienos
Mecanismo De Acción
Quiflapon ejerce sus efectos inhibiendo selectivamente la proteína activadora de la 5-lipooxigenasa (FLAP). Esta inhibición previene la activación de la 5-lipooxigenasa, reduciendo así la producción de leucotrienos, que son mediadores inflamatorios. Los objetivos moleculares de this compound incluyen FLAP y la vía de biosíntesis de leucotrienos. Al inhibir estos objetivos, this compound reduce eficazmente la inflamación e induce la apoptosis en ciertos tipos de células .
Análisis Bioquímico
Biochemical Properties
Quiflapon interacts with the 5-lipoxygenase-activating protein (FLAP), inhibiting its function . This interaction is highly selective and specific, with an IC50 of 1.6 nM in a FLAP binding assay . The nature of this interaction is inhibitory, resulting in a decrease in Leukotriene biosynthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the activity of FLAP, which in turn reduces Leukotriene biosynthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with FLAP . This binding inhibits the activity of FLAP, leading to a reduction in Leukotriene biosynthesis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Metabolic Pathways
This compound is involved in the Leukotriene biosynthesis pathway . It interacts with FLAP, an enzyme involved in this pathway . The inhibition of FLAP by this compound can affect metabolic flux and metabolite levels .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Quiflapon implica múltiples pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:
Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una serie de reacciones que involucran la condensación de los materiales de partida apropiados.
Reacciones de sustitución: El núcleo de indol se somete a reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos tert-butilsulfanil y quinolinilmetoxi.
Ensamblaje final: El ensamblaje final implica el acoplamiento del núcleo de indol sustituido con las cadenas laterales apropiadas para formar this compound.
Métodos de producción industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Procesamiento por lotes: Se procesan grandes cantidades de materiales de partida en lotes para producir los compuestos intermedios.
Purificación: Los compuestos intermedios se purifican utilizando técnicas como la cristalización y la cromatografía.
Formación del producto final: Los intermedios purificados se combinan para formar el producto final, que luego se somete a pruebas de control de calidad para garantizar el cumplimiento de los estándares de la industria
Análisis De Reacciones Químicas
Tipos de reacciones: Quiflapon se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Reactivos de sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.
Productos principales:
Comparación Con Compuestos Similares
Quiflapon es único en su alta selectividad y potencia como inhibidor de FLAP. Los compuestos similares incluyen:
Fiboflapon: Otro inhibidor de FLAP con propiedades similares pero estructura molecular diferente.
MK886: Un inhibidor de FLAP con un mecanismo de acción diferente.
BRP-201: Un compuesto con efectos inhibitorios similares sobre la biosíntesis de leucotrienos.
En comparación con estos compuestos, this compound destaca por su mayor afinidad por FLAP y su eficacia en la inducción de la apoptosis .
Actividad Biológica
Quiflapon, also known as MK-591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells and inhibit leukotriene biosynthesis. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C34H35ClN2O3S
- Molecular Weight : 587.17 g/mol
- CAS Number : 136668-42-3
This compound functions primarily by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase (5-LOX). The inhibition of FLAP leads to a significant reduction in leukotriene production from arachidonic acid, a process implicated in various inflammatory and cancerous conditions.
Key Inhibition Metrics
Target | IC50 (nM) |
---|---|
FLAP | 1.6 |
Leukotriene biosynthesis (human PMNLs) | 3.1 |
Leukotriene biosynthesis (rat PMNLs) | 6.1 |
Apoptotic Effects on Pancreatic Cancer Cells
Recent studies have demonstrated that this compound induces apoptosis in pancreatic cancer cells by downregulating key survival pathways. Specifically, it has been shown to:
- Induce Apoptosis : this compound treatment leads to externalization of phosphatidylserine, cleavage of PARP, and degradation of chromatin DNA into nucleosomes.
- Inhibit Cell Proliferation : It significantly reduces the invasive capabilities and colony formation of pancreatic cancer cells in vitro.
- Impact Tumor Growth : In vivo studies using nude mice xenograft models showed that this compound effectively decreased pancreatic tumor growth.
Mechanistic Insights
The apoptotic effect of this compound is mediated through several pathways:
- Downregulation of PKCε : The inhibition of 5-LOX activity results in decreased levels of protein kinase C-epsilon (PKCε), which is essential for the survival of pancreatic cancer cells.
- Inhibition of K-Ras Signaling : Reduced expression and phosphorylation of K-Ras and c-Raf were observed following treatment with this compound.
- Synergistic Effects with Gemcitabine : Combining low doses of this compound with gemcitabine enhances the cytotoxic effects against pancreatic cancer cells.
Case Study Findings
A study published in Frontiers in Oncology highlighted the efficacy of MK591 in treating pancreatic cancer:
- Study Design : Panc-1 cells were treated with MK591 and evaluated for cell viability and apoptosis markers.
- Results : The study found that MK591 significantly reduced cell viability and induced apoptosis through specific signaling pathways.
Summary Table of Findings
Study Aspect | Findings |
---|---|
Apoptosis Induction | Yes, via PKCε downregulation |
Inhibition of Invasion | Significant reduction observed |
Tumor Growth Reduction | Effective in vivo in nude mice models |
Combination Therapy | Enhances effects with gemcitabine |
Implications for Clinical Use
The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by excessive leukotriene production and certain cancers, particularly pancreatic cancer. Its specificity for FLAP over other lipoxygenases makes it a promising candidate for targeted therapies.
Propiedades
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136668-42-3 | |
Record name | Quiflapon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quiflapon (MK591)?
A: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, this compound prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].
Q2: How does this compound impact enzalutamide-resistant prostate cancer cells?
A: Research suggests that this compound effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. This compound downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].
Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?
A: Yes, preclinical studies using pancreatic cancer models have shown promising results. This compound demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of this compound and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].
Q4: Beyond its anticancer effects, what other therapeutic potential does this compound hold?
A: this compound's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].
Q5: What are the potential advantages of this compound compared to other leukotriene modifiers?
A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, this compound inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that this compound exhibits minimal adverse effects compared to some other leukotriene modifiers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.